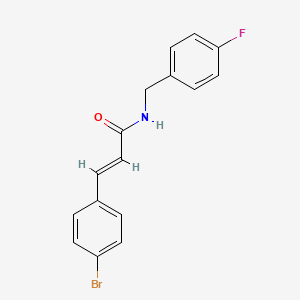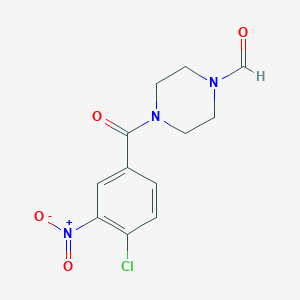
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Additionally, numerous future directions have been proposed for further research on this compound.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide can have a variety of biochemical and physiological effects. These effects include inhibition of cancer cell growth, modulation of immune system function, and regulation of cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments is its high affinity for certain receptors in the body. This can make it a useful tool for studying the function of these receptors. However, one limitation is that the compound may not be stable under certain experimental conditions, which can make it difficult to work with.
Zukünftige Richtungen
There are numerous future directions for research on 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide. Some potential areas of study include further investigation into its mechanism of action, exploration of its potential use in drug delivery systems, and examination of its effects on various types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its efficacy.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 4-fluorobenzylamine to form an intermediate compound. This intermediate compound is then reacted with acryloyl chloride to produce the final product, 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(4-bromophenyl)-N-(4-fluorobenzyl)acrylamide in scientific research are numerous. This compound has been studied for its potential use as a drug delivery system, as it has been shown to have high affinity for certain receptors in the body. Additionally, it has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(18)9-4-13/h1-10H,11H2,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLUCTPZUOUVTH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)

![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)

![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5848887.png)


![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)